
2-Methoxy-5-methylphenyl isocyanate
Overview
Description
2-Methoxy-5-methylphenyl isocyanate (CAS: 59741-04-7) is an aromatic isocyanate with the molecular formula C₉H₉NO₂ and a molecular weight of 163.18 g/mol. It is commercially available as a colorless liquid or low-melting solid (melting point: 25–26°C) with a density of 1.112 g/mL and a boiling point of 240°C . Its purity typically exceeds 97.5% in laboratory-grade formulations . The compound features a methoxy group (-OCH₃) at the 2-position and a methyl group (-CH₃) at the 5-position on the benzene ring, which influence its electronic and steric properties.
In synthetic chemistry, it is widely used to prepare carbamates and ureas. For example, reactions with hydroxyketones (e.g., propellane derivatives) yield stereodefined carbamates (e.g., anti-7 and syn-7) in moderate yields (~30–36%) under tin-catalyzed conditions . These products serve as rigid scaffolds for σ-pharmacophoric structures in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-5-methylphenyl isocyanate can be synthesized through the reaction of 2-methoxy-5-methylphenylamine with phosgene or its derivatives. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic reagent. The general reaction scheme is as follows:
[ \text{2-Methoxy-5-methylphenylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of alternative reagents such as diphosgene or triphosgene, which are safer to handle compared to phosgene. The reaction is typically carried out in a solvent such as dichloromethane, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-methylphenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Substitution Reactions: Can participate in substitution reactions where the isocyanate group is replaced by other functional groups.
Common Reagents and Conditions
Amines: React with this compound to form substituted ureas.
Major Products Formed
Substituted Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Scientific Research Applications
2-Methoxy-5-methylphenyl isocyanate is used in various scientific research applications, including:
Chemistry: Utilized in the synthesis of complex organic molecules, particularly in the development of receptor ligands.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors.
Industry: Used in the production of specialized polymers and coatings
Mechanism of Action
The mechanism of action of 2-Methoxy-5-methylphenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with nucleophilic groups such as amines and alcohols. This reactivity is exploited in the synthesis of ureas and carbamates, which are important intermediates in various chemical processes .
Comparison with Similar Compounds
The reactivity and applications of 2-methoxy-5-methylphenyl isocyanate can be contextualized by comparing it with structurally related isocyanates. Below is a detailed analysis:
Table 1: Comparative Analysis of this compound and Analogues
Key Observations
Substituent Effects :
- Electron-Donating Groups : The methoxy group in this compound enhances resonance stabilization of the isocyanate group, moderating its reactivity compared to electron-deficient analogs (e.g., nitro-substituted isocyanates) .
- Steric Effects : The methyl group at the 5-position introduces steric hindrance, which can slow down nucleophilic attacks compared to unsubstituted phenyl isocyanates .
Reactivity in Synthesis :
- Compared to 5-chloro-2-methylphenyl isocyanate , the methoxy derivative is less electrophilic but offers better regioselectivity in carbamate formation due to its directing effects .
- 2-Methoxy-5-methylphenyl isothiocyanate (isostere) exhibits higher thermal stability (boiling point: 288°C) but requires stringent moisture control due to its thiocyanate group’s sensitivity .
Applications: Unlike hexamethylene diisocyanate (aliphatic, difunctional), this compound is monofunctional, making it suitable for terminal modifications in polymers rather than cross-linking . In contrast to 3-fluoro-5-methylphenyl isocyanate, the methoxy analog is preferred in medicinal chemistry for its balanced lipophilicity and H-bonding capacity .
Research Findings and Trends
- Stereochemical Control : The rigid propellane scaffold formed by this compound-derived carbamates (e.g., syn-7 ) enables precise spatial arrangement of pharmacophores, critical for σ-receptor targeting .
- Thermal Stability : Its higher boiling point (240°C) compared to aliphatic isocyanates (e.g., hexamethylene diisocyanate, 130°C) makes it suitable for high-temperature reactions .
Biological Activity
2-Methoxy-5-methylphenyl isocyanate, also known as 2-isocyanato-1-methoxy-4-methylbenzene, is an organic compound characterized by its isocyanate functional group (-N=C=O) and its methoxy and methyl substituents on a phenyl ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and agrochemical applications, due to its reactivity and potential biological activities.
- Molecular Formula : C₉H₉N₁O₂
- Molecular Weight : 163.17 g/mol
- Functional Groups : Isocyanate, Methoxy, Methyl
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The isocyanate group allows for nucleophilic attack by amines and thiols, leading to the formation of stable adducts that can modulate biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cell proliferation and metabolic processes, which may lead to anticancer effects.
- Protein Cross-Linking : Its reactivity with amino acids enables it to serve as a cross-linking agent in protein studies, facilitating the investigation of protein interactions and conformational changes.
Anticancer Potential
Recent studies have highlighted the potential of this compound in cancer therapy:
- Cell Line Studies : In vitro assays have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from this compound showed IC50 values in the low micromolar range against breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, potentially due to its ability to disrupt cellular processes through protein modification.
Case Studies
- Synthesis and Application : A study detailed the synthesis of σ2 receptor ligands using this compound as a precursor. These ligands demonstrated high selectivity for σ2 receptors, which are implicated in neuroinflammation and cancer .
- Cross-Linking Studies : Research involving the use of this compound for cross-linking antibodies has shown promising results in enhancing the understanding of antigen-binding properties, critical for therapeutic antibody development.
Properties
IUPAC Name |
2-isocyanato-1-methoxy-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7-3-4-9(12-2)8(5-7)10-6-11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOHLSFNBKNRRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399838 | |
Record name | 2-isocyanato-1-methoxy-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59741-04-7 | |
Record name | 2-isocyanato-1-methoxy-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHOXY-5-METHYLPHENYL ISOCYANATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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